molecular formula C18H33NaO2 B3076878 Vaccenic acid sodium salt CAS No. 104233-68-3

Vaccenic acid sodium salt

Cat. No.: B3076878
CAS No.: 104233-68-3
M. Wt: 304.4 g/mol
InChI Key: NKZQDAISLCDHHU-USRGLUTNSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vaccenic acid sodium salt is a derivative of vaccenic acid, a naturally occurring trans fatty acid and an omega-7 fatty acid. Vaccenic acid is predominantly found in the fat of ruminants and dairy products such as milk, butter, and yogurt . The sodium salt form of vaccenic acid is created by neutralizing vaccenic acid with sodium hydroxide, resulting in a compound that is more soluble in water and easier to handle in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of vaccenic acid sodium salt typically involves the neutralization of vaccenic acid with a sodium hydroxide solution. The reaction can be represented as follows:

C18H34O2+NaOHC18H33O2Na+H2O\text{C}_{18}\text{H}_{34}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{18}\text{H}_{33}\text{O}_2\text{Na} + \text{H}_2\text{O} C18​H34​O2​+NaOH→C18​H33​O2​Na+H2​O

    Neutralization Reaction: Vaccenic acid is dissolved in an appropriate solvent, such as ethanol or water. Sodium hydroxide is then added slowly to the solution while stirring continuously.

    Reaction Conditions: The reaction is typically carried out at room temperature. The pH of the solution is monitored and maintained around neutral (pH 7) to ensure complete neutralization.

    Isolation: The resulting this compound is isolated by evaporating the solvent, followed by drying under reduced pressure.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Neutralization: Large quantities of vaccenic acid and sodium hydroxide are mixed in industrial reactors.

    Continuous Stirring: The mixture is continuously stirred to ensure complete reaction.

    Filtration and Drying: The product is filtered to remove any impurities and then dried using industrial drying equipment.

Chemical Reactions Analysis

Types of Reactions

Vaccenic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form vaccenic acid epoxide.

    Reduction: It can be reduced to form saturated fatty acids.

    Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an aqueous medium at elevated temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Reagents such as silver nitrate (AgNO3) can be used to replace the sodium ion with a silver ion.

Major Products

    Oxidation: Vaccenic acid epoxide.

    Reduction: Saturated fatty acids such as stearic acid.

    Substitution: Silver vaccenate.

Scientific Research Applications

Vaccenic acid sodium salt has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Elaidic Acid: Another trans fatty acid, but with different health implications, often associated with negative cardiovascular effects.

    Rumenic Acid: A conjugated linoleic acid derived from vaccenic acid, known for its anti-carcinogenic properties.

    Palmitoleic Acid: An omega-7 fatty acid with similar metabolic roles but different structural properties.

Uniqueness

Vaccenic acid sodium salt is unique due to its specific trans configuration and its ability to be converted into beneficial compounds such as rumenic acid. Unlike elaidic acid, vaccenic acid has been associated with potential health benefits, including anti-cancer properties and positive effects on cholesterol levels .

Properties

IUPAC Name

sodium;(E)-octadec-11-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h7-8H,2-6,9-17H2,1H3,(H,19,20);/q;+1/p-1/b8-7+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZQDAISLCDHHU-USRGLUTNSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vaccenic acid sodium salt
Reactant of Route 2
Vaccenic acid sodium salt
Reactant of Route 3
Vaccenic acid sodium salt
Reactant of Route 4
Vaccenic acid sodium salt
Reactant of Route 5
Vaccenic acid sodium salt
Reactant of Route 6
Vaccenic acid sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.